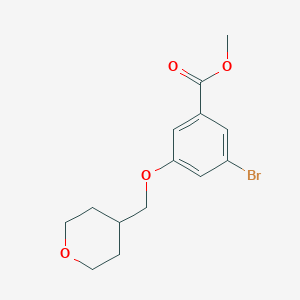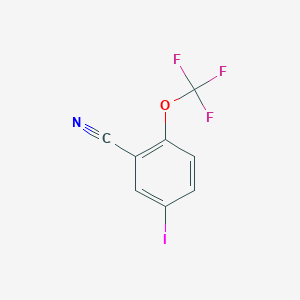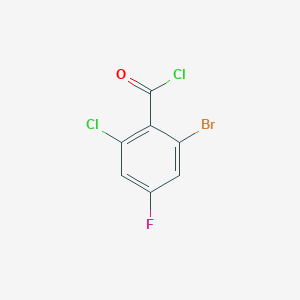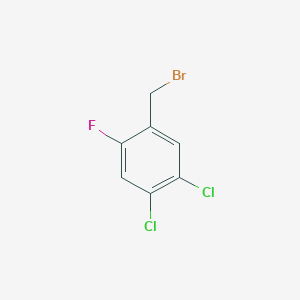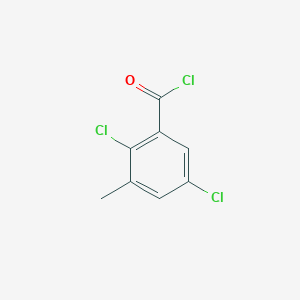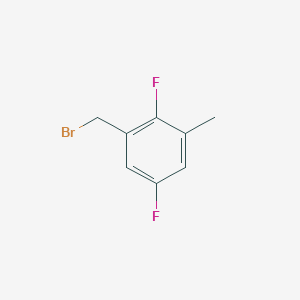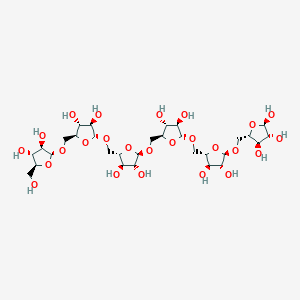
Arabinohexaose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arabinohexaose is an oligosaccharide composed of six arabinose units linked together Arabinose is a pentose sugar commonly found in plant cell walls, particularly in hemicellulose
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Arabinohexaose can be synthesized through enzymatic hydrolysis of arabinan, a polysaccharide composed of arabinose units. Enzymes such as endo-1,5-α-L-arabinanase and α-L-arabinofuranosidase are commonly used to break down arabinan into smaller oligosaccharides, including this compound . The reaction conditions typically involve maintaining an optimal pH and temperature to ensure enzyme activity.
Industrial Production Methods: Industrial production of this compound involves the use of microbial fermentation processes. Microorganisms such as Bacillus thermodenitrificans and Bifidobacterium longum are employed to produce the necessary enzymes for arabinan hydrolysis . The fermentation process is optimized to maximize the yield of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Arabinohexaose undergoes various chemical reactions, including hydrolysis, oxidation, and esterification. Hydrolysis reactions involve the breakdown of this compound into smaller sugar units, while oxidation reactions can modify the functional groups on the sugar molecules .
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or periodate can be used to oxidize this compound.
Esterification: Feruloyl esterase enzymes can catalyze the esterification of this compound with ferulic acid.
Major Products:
Hydrolysis: Produces smaller oligosaccharides and monosaccharides such as arabinose.
Oxidation: Results in the formation of oxidized sugar derivatives.
Esterification: Yields feruloylated this compound.
Applications De Recherche Scientifique
Arabinohexaose has diverse applications in scientific research:
Chemistry: Used as a model substrate to study enzyme activity and carbohydrate chemistry.
Biology: Investigated for its role in plant cell wall structure and degradation.
Medicine: Explored for its prebiotic properties, promoting the growth of beneficial gut bacteria.
Industry: Utilized in the production of biofuels and as a functional ingredient in food products.
Mécanisme D'action
Arabinohexaose exerts its effects primarily through its interaction with specific enzymes and microbial communities. In the gut, it serves as a prebiotic, promoting the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus . These bacteria ferment this compound, producing short-chain fatty acids that contribute to gut health.
Comparaison Avec Des Composés Similaires
Arabinotriose: Composed of three arabinose units.
Arabinotetraose: Composed of four arabinose units.
Arabinopentaose: Composed of five arabinose units.
Uniqueness: Arabinohexaose is unique due to its longer chain length, which provides distinct functional properties compared to shorter arabino-oligosaccharides. Its ability to serve as a substrate for specific enzymes and its prebiotic effects make it particularly valuable in research and industrial applications .
Propriétés
IUPAC Name |
5-[[5-[[5-[[5-[[5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O25/c31-1-7-13(32)20(39)26(51-7)46-3-9-15(34)22(41)28(53-9)48-5-11-17(36)24(43)30(55-11)49-6-12-18(37)23(42)29(54-12)47-4-10-16(35)21(40)27(52-10)45-2-8-14(33)19(38)25(44)50-8/h7-44H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDSIUURRIXTJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)OCC6C(C(C(O6)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O25 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of arabinohexaose binding to proteins, particularly in the context of arabinanases?
A1: this compound plays a crucial role in understanding the activity of arabinanases, enzymes that break down arabinan polysaccharides. Research shows that this compound binds strongly to arabinanase Arb43A with a binding free energy (ΔG) of -16.8 kcal/mol []. This strong binding is primarily attributed to hydrogen bonding between the hydroxyl groups of this compound and acidic amino acid residues (Glu and Asp) in the enzyme's active site []. This interaction provides insights into the enzyme's substrate specificity and catalytic mechanism.
Q2: How does the structure of this compound influence its binding affinity to arabinanases?
A2: Studies using α-(1→5)-linked L-arabinohexaose and arabinanase Arb43A reveal that the non-reducing end of this compound exhibits stronger binding (-12.6 kcal/mol) compared to the reducing end (-7.7 kcal/mol) []. This difference in binding affinity is attributed to the specific hydrogen bonding patterns formed between each end of the this compound molecule and the enzyme's active site []. These findings highlight the importance of this compound's structural features in determining its interaction with arabinanases.
Q3: Are there any specific enzymes that demonstrate high specificity towards this compound?
A3: Yes, research has identified an exo-arabinanase (Abnx) from Penicillium chrysogenum 31B that exhibits a unique specificity for this compound []. This enzyme specifically cleaves arabinobiose units from the non-reducing end of α-1,5-L-arabinan and shows the highest activity (kcat/Km) with this compound compared to other arabino-oligosaccharides []. This specific interaction makes Abnx a valuable tool for studying the structure and function of arabinan polymers.
Q4: Besides its role in understanding enzyme activity, are there other applications of this compound?
A4: this compound has proven valuable in developing tools for arabinan research. For instance, a neoglycoprotein consisting of a heptasaccharide of (1→5)-α-L-linked-arabinosyl residues linked to bovine serum albumin was used to generate a monoclonal antibody (LM6) specific to linear chains of (1→5)-α-L-arabinan []. This antibody, capable of detecting minute quantities of this compound, is a powerful tool for localizing arabinans in plant tissues and analyzing pectin structures [].
Q5: Has the interaction between this compound and enzymes been studied using structural biology techniques?
A5: Yes, crystallographic studies have provided detailed structural insights into the binding of this compound to enzymes. For instance, the crystal structure of Cellvibrio cellulosa α-L-arabinanase in complex with this compound has been solved []. Additionally, the crystal structure of AbnE, an arabino-oligosaccharide binding protein, in complex with this compound is also available []. These structures provide invaluable information on the specific interactions between this compound and the amino acid residues within the binding sites of these proteins, furthering our understanding of substrate recognition and enzyme mechanism.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride](/img/structure/B1446322.png)

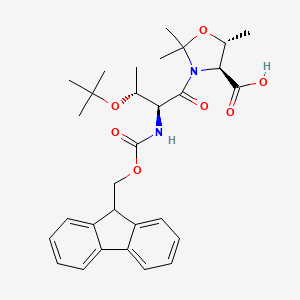

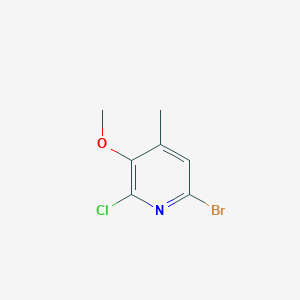
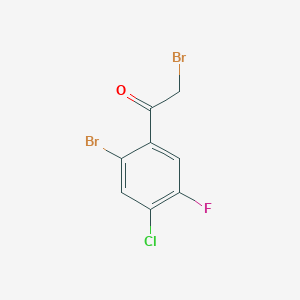

![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446334.png)
